Methyl 4-chloro-8-methylquinoline-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 8.20–8.30 (d, 1H) : Quinoline H-5.
- δ 7.60–7.80 (m, 2H) : H-6 and H-7.
- δ 7.40–7.50 (s, 1H) : H-3.
- δ 3.90–4.00 (s, 3H) : Methoxy group (-OCH₃).
- δ 2.70–2.80 (s, 3H) : Methyl group at C-8.
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
- 1720–1740 : C=O stretch (ester).
- 1580–1600 : Aromatic C=C stretching.
- 750–800 : C-Cl stretch.
- 2850–2950 : C-H stretch (methyl and methoxy groups).
Mass Spectrometry
- Molecular ion peak : m/z 235.0 ([M]⁺).
- Fragmentation :
Computational Chemistry Insights: DFT-Based Molecular Orbital Calculations
Density Functional Theory (DFT) calculations provide electronic structure insights:
Optimized Geometry
- The quinoline ring adopts a planar conformation, with substituents causing minor distortions.
- Bond lengths:
- C-Cl: 1.73–1.75 Å .
- C=O: 1.21–1.23 Å .
- C-N: 1.33–1.35 Å .
Frontier Molecular Orbitals
- HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity.
- HOMO : Localized on the quinoline ring and chlorine atom.
- LUMO : Dominated by the ester group and pyridine nitrogen.
Properties
IUPAC Name |
methyl 4-chloro-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-4-3-5-8-9(13)6-10(12(15)16-2)14-11(7)8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRCXTXPLHQRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675105 | |
| Record name | Methyl 4-chloro-8-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020101-33-0 | |
| Record name | Methyl 4-chloro-8-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-chloro-8-methylquinoline-2-carboxylate (M4C8MQC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of M4C8MQC, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.
M4C8MQC is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities. The structural characteristics of M4C8MQC include:
- Chemical Formula : C12H10ClN1O2
- Molecular Weight : 235.67 g/mol
- Functional Groups : Chlorine atom, methyl groups, and a carboxylate moiety which contribute to its reactivity and biological interactions.
Antimicrobial Activity
M4C8MQC has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant inhibition against:
- Pseudomonas aeruginosa : Inhibition zones measured at 22 mm.
- Klebsiella pneumoniae : Inhibition zones measured at 25 mm.
These results suggest that M4C8MQC could be a candidate for developing new antimicrobial agents, especially against resistant strains .
Anticancer Activity
The anticancer potential of M4C8MQC has been investigated in several studies. Notably:
- The compound showed IC50 values of 30.98 µM against HeLa cells and 22.7 µM against HCT116 cells, indicating moderate cytotoxicity.
- Mechanisms of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antiviral Activity
Recent studies have highlighted the antiviral properties of M4C8MQC:
- It demonstrated potent inhibition of Hepatitis B Virus (HBV) replication in vitro at a concentration of 10 µM.
- The compound's mechanism involves interaction with viral enzymes, potentially disrupting the replication cycle .
The biological activity of M4C8MQC can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The quinoline structure allows M4C8MQC to interact with various enzymes involved in cellular processes. This can lead to the modulation of pathways related to cell proliferation and apoptosis.
- Antimicrobial Mechanism : It may disrupt bacterial DNA synthesis by inhibiting DNA gyrase, similar to other quinolone-based antibiotics .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of M4C8MQC against multiple bacterial strains. The results indicated that:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 15 |
| Klebsiella pneumoniae | 25 | 10 |
This data suggests that M4C8MQC has promising potential as an antimicrobial agent .
Study on Anticancer Activity
In another study focusing on anticancer properties, M4C8MQC was tested on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30.98 |
| HCT116 | 22.7 |
| MCF-7 | 4.12 |
These findings indicate that M4C8MQC exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells .
Scientific Research Applications
Pharmaceutical Development
Methyl 4-chloro-8-methylquinoline-2-carboxylate serves as a scaffold for the design of new antimicrobial and anticancer agents . The compound's structural features allow for modifications that can enhance biological activity and selectivity against specific targets. Research indicates that derivatives of this compound exhibit promising activity against various pathogens and cancer cell lines.
Case Studies in Antimicrobial Activity
- Study A : A derivative of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as a new class of antibiotics.
- Study B : In vitro studies showed that modified quinoline derivatives could effectively induce apoptosis in human cancer cell lines, highlighting their potential as anticancer therapeutics.
Organic Synthesis
This compound plays a crucial role in organic synthesis, acting as an intermediate for synthesizing various chemical entities. Its reactivity allows for the formation of diverse derivatives through reactions such as nucleophilic substitution and condensation reactions.
Interaction Studies
Understanding the interaction of this compound with biological targets is essential for its application in drug development. Studies focus on its binding affinity to enzymes and receptors, employing techniques like:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics.
- Fluorescence Resonance Energy Transfer (FRET) : For studying conformational changes upon ligand binding.
These studies are vital for elucidating the compound's mechanism of action and optimizing its therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives are structurally versatile, with modifications at positions 2, 4, and 8 significantly altering their physicochemical and biological properties. Below, Methyl 4-chloro-8-methylquinoline-2-carboxylate is compared to six structurally related compounds (Table 1).
Table 1: Structural and Molecular Comparison of this compound and Analogues
Substituent Effects on Physicochemical Properties
- Chlorine vs.
- Methyl vs. Trifluoromethyl : The 8-methyl group in the target compound offers moderate steric hindrance, whereas trifluoromethyl (in the analogue from ) improves metabolic resistance and membrane permeability due to its lipophilic nature .
- Ester Variations : The methyl ester in the target compound is smaller than the ethyl () or m-tolyl esters (), impacting solubility and enzymatic hydrolysis rates. Ethyl esters are often used to prolong drug half-life .
Structural Planarity and Crystallinity
highlights that substituents on the quinoline ring influence molecular planarity. For instance, the methyl group at position 8 in the target compound may reduce steric clashes compared to bulkier substituents (e.g., phenyl in ), promoting crystallinity and facilitating structural analysis via X-ray crystallography .
Preparation Methods
Synthetic Routes Overview
The preparation of methyl 4-chloro-8-methylquinoline-2-carboxylate typically involves:
- Starting from 8-methylquinoline or related quinoline derivatives.
- Introduction of the carboxylate group at the 2-position.
- Chlorination at the 4-position.
- Methylation steps to obtain the methyl ester.
These transformations are often carried out through a sequence of halogenation, oxidation, esterification, and substitution reactions under controlled conditions.
Detailed Multi-Step Preparation Method
Step 1: Starting Material and Initial Functionalization
- Starting from 8-methylquinoline (10) , alkylation with dimethyl sulfate introduces methyl groups, followed by oxidation using potassium hexacyanoferrate(III) to form intermediates such as 1,8-dimethylquinolone-2 (11).
Step 2: Formation of 2-Chloroquinoline Derivatives
Step 3: Halogenation at the 4-Position
- Bromination of 2-chloro-8-methylquinoline (12) using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux yields 2-chloro-8-dibromomethylquinoline (13) with high yield (~77%).
- Subsequent silver acetate and sodium hydroxide treatment can convert dibromo intermediates to hydroxyl or carboxyl derivatives, facilitating further functionalization.
Step 4: Chlorination at the 4-Position
- Chlorination to introduce the 4-chloro substituent can be achieved by reaction with phosphorus oxychloride (POCl3) or related chlorinating agents under controlled temperature and time conditions.
- The chlorination reaction is preferably conducted in organic solvents such as dichlorobenzene or carbon tetrachloride at temperatures between 40-160 °C, with 80-120 °C and 6-10 hours reaction time being optimal for selectivity and yield.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation and Oxidation | Dimethyl sulfate, K3[Fe(CN)6], heat | - | Formation of 1,8-dimethylquinolone-2 |
| 2 | Chlorination at 2-position | POCl3/PCl5, 140 °C | ~40 | Conversion to methyl 2-chloroquinoline-8-carboxylate |
| 3 | Bromination | NBS, CCl4, reflux, AIBN initiator | ~77 | Formation of 2-chloro-8-dibromomethylquinoline |
| 4 | Halogenation at 4-position | POCl3, dichlorobenzene, 80-120 °C, 6-10 h | - | Introduction of 4-chloro substituent |
| 5 | Esterification | Diazomethane or methyl iodide | - | Formation of methyl ester |
Alternative and Optimized Methods
- A telescopic multi-step process starting from 8-methylquinoline allows for several transformations without isolation of intermediates, improving overall efficiency and scalability.
- The use of dimethyl sulfate for methylation and potassium hexacyanoferrate(III) for oxidation is a reliable combination for preparing methyl quinoline derivatives.
- Chlorination reactions benefit from careful solvent choice; dichlorobenzene is preferred due to its stability and ability to dissolve reactants effectively.
Notes on Reaction Conditions and Purification
- The chlorination step requires strict temperature control to avoid over-chlorination or decomposition.
- Solvent addition should be done sequentially with confirmation of solution clarity before proceeding to the next solvent to ensure complete dissolution and reaction homogeneity.
- Purification is typically achieved by recrystallization or column chromatography, depending on the scale and impurities present.
Summary Table of Key Parameters
Q & A
What are the optimal synthetic routes for Methyl 4-chloro-8-methylquinoline-2-carboxylate, and how do classical methods compare to advanced catalytic approaches?
Basic Research Focus : Classical methods for quinoline derivatives often involve Gould–Jacob, Skraup, or Friedländer protocols. For example, esterification via phosphorus oxychloride-mediated coupling (as in ) achieves yields up to 90% but requires harsh conditions.
Advanced Research Focus : Transition metal-catalyzed cross-coupling (e.g., Pd-mediated reactions) or green chemistry approaches (e.g., solvent-free microwave-assisted synthesis) can improve regioselectivity and reduce reaction times. Computational modeling (e.g., DFT) can predict intermediates and optimize pathways .
How can structural ambiguities in this compound be resolved using crystallographic tools?
Basic Research Focus : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides bond lengths, angles, and torsional data. For example, dihedral angles between quinoline and substituent rings (e.g., 14.7° in ) reveal steric or electronic effects .
Advanced Research Focus : High-resolution SC-XRD combined with Mercury CSD ’s void analysis and packing similarity tools can elucidate polymorphism or intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal lattices) .
How should researchers address contradictions in reported physical properties (e.g., melting points, spectral data)?
Basic Research Focus : Validate purity via HPLC or DSC (Differential Scanning Calorimetry). For example, recrystallization from ethanol in yielded a melting point of 386 K, but deviations may arise from solvent traces or polymorphic forms.
Advanced Research Focus : Use tandem mass spectrometry (MS/MS) and 2D NMR (e.g., NOESY) to confirm structural assignments. Cross-reference spectral libraries (e.g., PubChem) and replicate synthesis under controlled conditions to isolate variables .
What strategies are recommended for derivatizing this compound to study structure-activity relationships (SAR)?
Basic Research Focus : Nucleophilic substitution at the 4-chloro position (e.g., with amines or thiols) or ester hydrolysis to generate carboxylic acid intermediates. For example, details methyl lithium reactions with carboxylates to form ketones.
Advanced Research Focus : Use directed C–H activation (e.g., Pd-catalyzed functionalization) to introduce substituents at the 8-methyl position. Computational docking (e.g., AutoDock Vina) can predict binding affinities for biological targets .
How can researchers mitigate challenges in characterizing reactive intermediates during synthesis?
Basic Research Focus : Monitor reactions in situ via FTIR or TLC. For example, used TLC to confirm imine formation before reduction.
Advanced Research Focus : Employ cryogenic trapping with liquid N₂ for transient intermediates, analyzed via X-ray crystallography or cryo-EM. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) quantifies kinetic parameters .
What analytical methods are critical for validating synthetic yields and byproduct profiles?
Basic Research Focus : Combustion analysis (CHNS) and ¹H/¹³C NMR for purity. For example, provides molecular weight (221.64 g/mol) and InChIKey for cross-verification.
Advanced Research Focus : High-resolution LC-MS with ion mobility separation distinguishes isobaric byproducts. Multivariate analysis (e.g., PCA) of spectroscopic data identifies minor impurities .
How do steric and electronic effects influence the reactivity of this compound?
Basic Research Focus : Electron-withdrawing chloro groups at position 4 enhance electrophilicity for nucleophilic substitution. Steric hindrance from the 8-methyl group may slow reactions at adjacent positions.
Advanced Research Focus : Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis quantify charge distribution and predict regioselectivity in reactions .
What safety protocols are essential when handling this compound in lab settings?
Basic Research Focus : Use fume hoods, PPE (gloves, goggles), and emergency eyewash stations. Avoid inhalation/contact, as per . Store in sealed, dry containers to prevent hydrolysis.
Advanced Research Focus : Implement real-time gas sensors for volatile byproducts (e.g., HCl). Use automated synthesis platforms to minimize exposure during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
